molecular formula C26H32F2N4 B12704095 2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- CAS No. 150359-13-0

2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)-

Cat. No.: B12704095
CAS No.: 150359-13-0
M. Wt: 438.6 g/mol
InChI Key: JKLNRWVAVBOHED-HFJWLAOPSA-N
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Description

2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- is a complex organic compound that belongs to the class of quinolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- typically involves multi-step organic reactions. The process may start with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the difluorophenylazo moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolizine analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- include other quinolizine derivatives with different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the difluorophenylazo moiety and the stereochemistry of the quinolizine core. These features may confer unique biological activities and chemical reactivity compared to other quinolizine derivatives.

Properties

CAS No.

150359-13-0

Molecular Formula

C26H32F2N4

Molecular Weight

438.6 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(2,4-difluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C26H32F2N4/c27-19-10-11-25(22(28)16-19)31-30-24-13-12-23(20-7-1-2-8-21(20)24)29-17-18-6-5-15-32-14-4-3-9-26(18)32/h10-13,16,18,26,29H,1-9,14-15,17H2/t18-,26+/m0/s1

InChI Key

JKLNRWVAVBOHED-HFJWLAOPSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=C(C=C(C=C5)F)F

Canonical SMILES

C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=C(C=C(C=C5)F)F

Origin of Product

United States

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